![molecular formula C20H17N3O3S B2383313 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide CAS No. 893991-09-8](/img/structure/B2383313.png)
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is based on the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H-NMR and 13C-NMR spectroscopy . The presence of specific peaks in the NMR spectra can provide information about the structure of the molecule .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . For example, the presence of specific peaks in the NMR spectra can provide information about the structure of the molecule .Scientific Research Applications
Antimicrobial Activity
Imidazo[2,1-b]-1,3,4-thiadiazoles exhibit slight to moderate antimicrobial activity against microorganisms such as Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli . These compounds could potentially serve as leads for developing novel antibacterial or antifungal agents.
Anticancer Properties
Certain imidazo[2,1-b]-1,3,4-thiadiazole derivatives have demonstrated anticancer activity . While more specific data on the compound is needed, exploring its effects on cancer cell lines could be valuable.
Antitubercular Potential
Imidazo[2,1-b]-1,3,4-thiadiazoles have been investigated for their antitubercular properties . Further studies could assess whether our compound exhibits similar effects against Mycobacterium tuberculosis.
Anti-inflammatory Applications
Compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used as anti-inflammatory agents . Investigating the anti-inflammatory potential of our compound may yield interesting results.
Cardiovascular and Diuretic Effects
Some imidazo[2,1-b]-1,3,4-thiadiazoles serve as cardiotonic agents and diuretics . Exploring these aspects could provide insights into potential therapeutic applications.
Herbicidal and Dye Synthesis
Imidazo[2,1-b]-1,3,4-thiadiazoles are also used as herbicides and in dye synthesis . Understanding their herbicidal properties and dye-forming capabilities could be relevant.
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazothiazole derivatives, to which this compound belongs, have a wide range of biological properties and can target various cellular components .
Mode of Action
It’s known that imidazothiazole derivatives can interact with their targets in various ways, leading to changes in cellular function . For instance, some imidazothiazole derivatives can modulate the immune system through T-cell activation and proliferation .
Biochemical Pathways
Imidazothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that some imidazothiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall therapeutic efficacy.
properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-15-7-8-16(18(11-15)26-2)19(24)21-14-5-3-13(4-6-14)17-12-23-9-10-27-20(23)22-17/h3-12H,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMODRFACSGENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide |
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